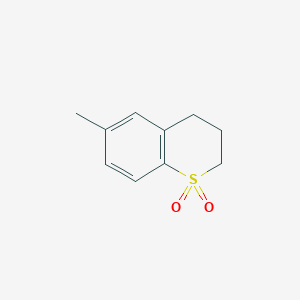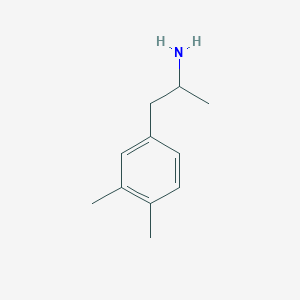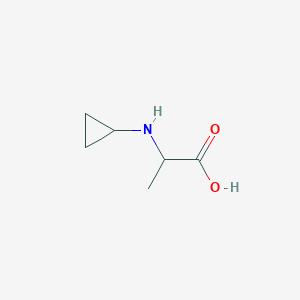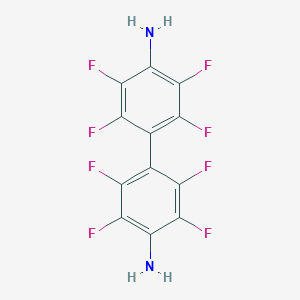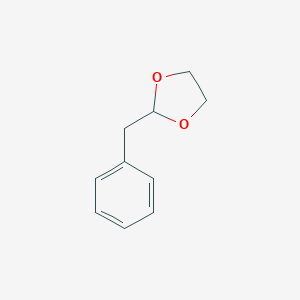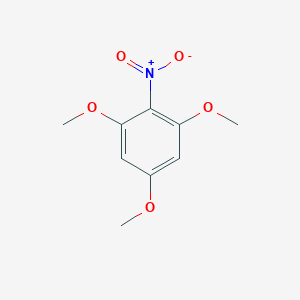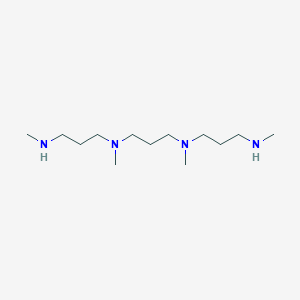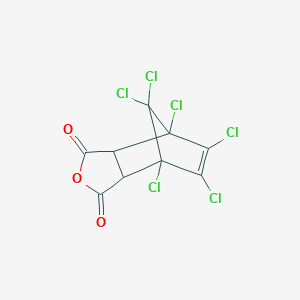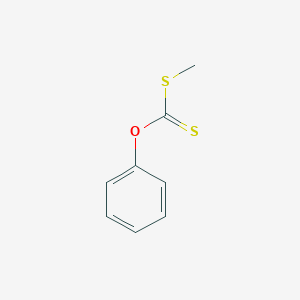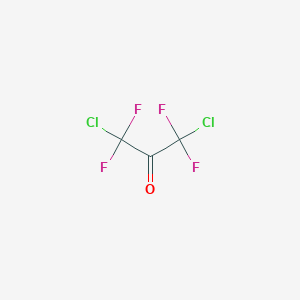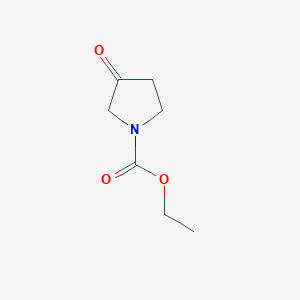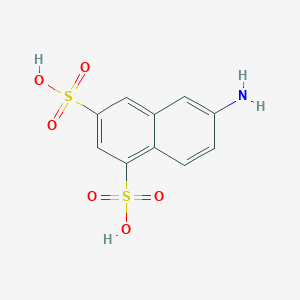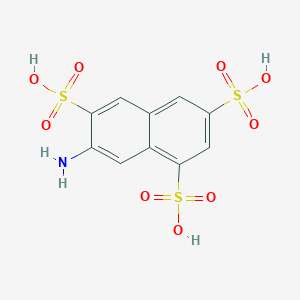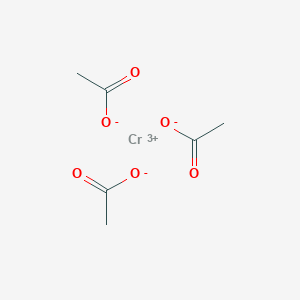
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in recent years due to its potential therapeutic properties. OEA is synthesized in the small intestine and is involved in the regulation of appetite and energy expenditure. In addition, OEA has been found to have anti-inflammatory, neuroprotective, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- is not fully understood. However, it is believed that 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- acts on several receptors in the body, including the peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. Activation of these receptors leads to the regulation of appetite and energy expenditure, as well as the anti-inflammatory and neuroprotective effects of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-.
Effets Biochimiques Et Physiologiques
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been found to regulate appetite and energy expenditure by activating PPAR-alpha and TRPV1 receptors. This leads to the suppression of food intake and the increase in energy expenditure. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its natural occurrence in the body, its ability to regulate appetite and energy expenditure, and its potential therapeutic properties. However, the limitations of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its relatively low potency and the difficulty in synthesizing it in large quantities.
Orientations Futures
For the research on 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- include the development of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- analogs and the investigation of its role in other physiological processes.
Méthodes De Synthèse
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- can be synthesized in the laboratory by several methods, including the reaction of oleic acid with ethanolamine and the enzymatic conversion of oleoylethanolamide (9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-) to 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- by fatty acid amide hydrolase (FAAH). However, the most common method of synthesis is the reaction of oleic acid with 2-hydroxyethylamine in the presence of a catalyst.
Applications De Recherche Scientifique
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have analgesic effects in animal models of pain.
Propriétés
Numéro CAS |
106-16-1 |
|---|---|
Nom du produit |
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- |
Formule moléculaire |
C20H39NO3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(Z,12R)-12-hydroxy-N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h9,12,19,22-23H,2-8,10-11,13-18H2,1H3,(H,21,24)/b12-9-/t19-/m1/s1 |
Clé InChI |
JYDIHAYTECQGQK-UZRURVBFSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCO)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
Autres numéros CAS |
106-16-1 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



